联苯二酸酐

描述

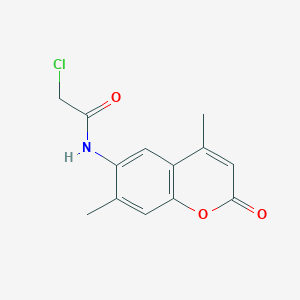

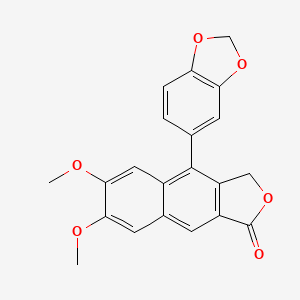

Diphenic anhydride (DPA) is an anhydride of diphenic acid, a compound containing two phenyl groups. It is a colorless solid that is insoluble in water and has a melting point of 116-118°C. DPA is a versatile reagent used in many organic synthesis processes, such as the synthesis of polymers, pharmaceuticals, and other organic compounds. It is also used in the production of polymers, pharmaceuticals, and other organic compounds.

科学研究应用

与亲核试剂的反应

联苯二酸酐在与其他化合物相互作用时表现出有趣的化学行为。例如,当在乙酸中与氧化汞加热时,联苯二酸酐会转化为与 KI、H2S 和 KCN 等亲核试剂反应的化合物。该特性因其在产生特定化学反应和化合物的潜在应用而值得注意 (Takahashi, Togashi, Morishita, & Takeda, 1982)。

碳二亚胺诱导的几何变化

当暴露于碳二亚胺时,联苯二酸酐表现出发生显着几何变化的能力。这一特性在分子钳和功能系统设计方面至关重要。联苯二酸酐在这种情况下的行为可以提供对分子动力学和动力学的见解,这对设计更有效的化学系统至关重要 (Jayalath, Gerken, Mantel, & Hartley, 2021)。

糖基化中的启动剂

已证明联苯二酸酐与二苯亚砜和三氟甲磺酸酐等其他化合物结合在糖基化过程中是有效的。该应用在有机合成领域尤为相关,其中此类启动剂系统可以激活某些化合物以进行特定反应 (Codée, Litjens, den Heeten, Overkleeft, van Boom, & van der Marel, 2003)。

脂肪醇乙氧基化物的测定

在分析化学中,联苯二酸酐已被用作脂肪醇乙氧基化物的衍生化试剂。该应用突出了其在提高检测灵敏度和改善色谱分离中的作用,这在各种分析过程中至关重要 (Micó-Tormos, Bianchi, Simó-Alfonso, & Ramis‐Ramos, 2009)。

工业应用

联苯二酸酐因其在工业应用中的潜在用途而受到探索,例如生产醇酸树脂。这些衍生自联苯二酸酐的树脂具有与邻苯二甲酸醇酸树脂相当的性能,表明其在材料科学和工业化学中的用途 (Dean, White, & McNeil, 2007)。

作用机制

Target of Action

Diphenic anhydride is a reactive compound that primarily targets water, alcohols, amines, and other nucleophilic reagents . It acts as an acidic anhydride, which means it can donate a proton to these targets, leading to various chemical reactions .

Mode of Action

The interaction of diphenic anhydride with its targets results in the formation of diphenic acid . This is due to the acidic nature of the anhydride, which allows it to react with nucleophilic reagents, such as water and alcohols .

Biochemical Pathways

The biochemical pathways affected by diphenic anhydride are primarily related to the formation of diphenic acid . Diphenic acid is an important organic compound, and its formation mechanism involves various reactions and molecular interactions . Understanding this mechanism can reveal how diphenic acid is produced in natural environments, such as through microbial degradation of naphthalene .

Result of Action

The primary result of diphenic anhydride’s action is the formation of diphenic acid . This compound is characterized by its potential to mitigate the risks of chronic diseases . Derivatives of diphenic acid have garnered significant attention, often found in fruits like raspberries, strawberries, and blackberries .

Action Environment

The action of diphenic anhydride can be influenced by various environmental factors. For instance, the formation of diphenic acid can occur in natural environments through microbial degradation of naphthalene . Additionally, the reaction of diphenic anhydride with its targets can be influenced by factors such as temperature, pH, and the presence of other chemical species .

安全和危害

When handling Diphenic anhydride, it is advised to avoid breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Personal protective equipment should be used, including chemical impermeable gloves. Adequate ventilation should be ensured, and all sources of ignition should be removed .

未来方向

Diphenic anhydride and other cyclic anhydrides are potent tools for bioconjugation, therefore they are broadly used in the functionalization of biomolecules and carriers . The pH-dependent stability and reactivity, as well as the physical properties, can be tuned by the structure of the cyclic anhydride used, thus their application in smart delivery systems has become very important .

生化分析

Biochemical Properties

Diphenic anhydride plays a significant role in biochemical reactions, particularly in the formation of coordination polymers and as a conformational lock in molecular design. It interacts with various enzymes and proteins, including those involved in the acylation of functional groups such as alcohols, amines, and thiols. The compound’s reactivity as an anhydride allows it to form stable complexes with these biomolecules, facilitating various biochemical processes .

Cellular Effects

Diphenic anhydride influences cellular processes by inducing conformational changes in biomolecules. It has been shown to affect the geometry of substituted diphenic acids, leading to a reduction in the twist about the biaryl bond. This conformational change can impact cell signaling pathways, gene expression, and cellular metabolism. The transient formation of diphenic anhydride in cells can also affect the stability and function of proteins and enzymes .

Molecular Mechanism

At the molecular level, diphenic anhydride exerts its effects through the formation of transient anhydride bonds with biomolecules. These bonds can lead to enzyme inhibition or activation, depending on the specific interaction. Diphenic anhydride can also induce changes in gene expression by altering the conformation of DNA-binding proteins and transcription factors. The compound’s ability to form stable complexes with various biomolecules underlies its diverse biochemical activities .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of diphenic anhydride can change over time due to its stability and degradation properties. The compound is sensitive to moisture and can decompose in aqueous environments, leading to a reduction in its activity. Long-term studies have shown that diphenic anhydride can have lasting effects on cellular function, including alterations in enzyme activity and gene expression .

Dosage Effects in Animal Models

The effects of diphenic anhydride vary with different dosages in animal models. At low doses, the compound can facilitate biochemical reactions and enhance cellular function. At high doses, diphenic anhydride can exhibit toxic effects, including enzyme inhibition and disruption of cellular metabolism. Threshold effects have been observed, where the compound’s activity significantly changes at specific concentration levels .

Metabolic Pathways

Diphenic anhydride is involved in several metabolic pathways, particularly those related to the degradation of polycyclic aromatic hydrocarbons (PAHs) like phenanthrene. It is a downstream metabolite of 9,10-dihydroxyphenanthrene and can be further metabolized to produce carbon dioxide and phthalate. The compound interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels .

Transport and Distribution

Within cells and tissues, diphenic anhydride is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in particular cellular compartments. The distribution of diphenic anhydride can affect its activity and function, influencing various biochemical processes .

Subcellular Localization

Diphenic anhydride exhibits specific subcellular localization patterns, which can impact its activity and function. The compound is often directed to particular compartments or organelles through targeting signals and post-translational modifications. These localization patterns are crucial for the compound’s role in biochemical reactions and its interactions with biomolecules .

属性

IUPAC Name |

benzo[d][2]benzoxepine-5,7-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8O3/c15-13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14(16)17-13/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTSGJTANVBJFFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3C(=O)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0064094 | |

| Record name | Dibenz[c,e]oxepin-5,7-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0064094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6050-13-1 | |

| Record name | Diphenic anhydride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6050-13-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diphenic anhydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006050131 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diphenic anhydride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116225 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diphenic anhydride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67689 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dibenz[c,e]oxepin-5,7-dione | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dibenz[c,e]oxepin-5,7-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0064094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Biphenyl-2,2'-dicarboxylic anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.409 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of diphenic anhydride?

A1: Diphenic anhydride has the molecular formula C14H8O3 and a molecular weight of 224.21 g/mol.

Q2: What are some key spectroscopic features of diphenic anhydride?

A2: Infrared spectroscopy reveals a characteristic shift in carbonyl adsorption to a very low wavenumber for diphenic anhydride-mercury compounds, suggesting an ionic O-Hg linkage. [] This shift indicates a carbonium ion character at the carbon atom bonded to mercury. 13C NMR spectroscopy can differentiate between the two configurational isomers of hyperbranched poly(ester−amide)s synthesized using diphenic anhydride. []

Q3: How does diphenic anhydride react with nucleophilic reagents?

A3: Due to the carbonium ion character of the carbon atom attached to mercury in diphenic anhydride-mercury compounds, these compounds exhibit reactivity towards nucleophiles such as KI, H2S, and KCN. []

Q4: Can diphenic anhydride be used to synthesize hyperbranched polymers?

A4: Yes, diphenic anhydride acts as an AA' monomer in polycondensation reactions with aromatic or aliphatic multihydroxyl primary amines (CBx monomers) to produce hyperbranched poly(ester-amide)s. This reaction proceeds without the need for a catalyst. []

Q5: How does diphenic anhydride contribute to chemiluminescence in certain reactions?

A5: Research suggests that the reaction of diphenic anhydride with p-nitroperoxybenzoic acid in the presence of KOH and a catalytic chemiluminescence activator generates diphenoyl peroxide. This peroxide then decomposes via a chemiluminescent mechanism, resulting in visible light emission. []

Q6: What are some potential applications of alkyl esters derived from diphenic acid?

A6: Alkyl esters of diphenic acid show promise as plasticizers. Additionally, alkyd resins synthesized from diphenic anhydride exhibit properties comparable to phthalic alkyds. []

Q7: Can diphenic anhydride be used in the synthesis of photo-radical initiators?

A7: Yes, diphenic anhydride serves as a starting material for synthesizing novel photo-radical initiators like N-[2-(2-acryloyloxyethoxy)ethyl]biphenyldicarboximide (BDI-5). BDI-5 is notable for its high sensitivity, solubility in organic solvents, lack of absorbance above 380 nm, and thermal stability exceeding 300 °C. []

Q8: How does diphenic anhydride function in the design of bihelical structures?

A8: Diphenic acid, derived from diphenic anhydride, acts as a conformational lock in designing bihelical structures. When sequentially linked with cystine, it promotes the formation of a figure-eight or "infinity" topology. This design principle has been investigated for its potential in peptide and peptidomimetic chemistry. []

Q9: How has computational chemistry been used to study diphenic acid derivatives?

A9: Molecular orbital calculations have been employed to investigate the conformational preferences of diphenic acid derivatives. These studies provide insights into the stability and geometry of bihelical structures formed by linking diphenic acid with amino acids like cystine. [, ] ,

Q10: Can carbodiimide-induced geometry changes in diphenic acids be modeled computationally?

A10: Yes, computational methods have been used to study the transient geometry changes that occur in diphenic acids upon reaction with carbodiimides. These studies provide kinetic and thermodynamic parameters that help understand the efficiency, lifetime, and steric/electronic effects governing the formation of transient diphenic anhydrides. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4-Methyl-3-nitrophenyl)-3-[(4-methylphenyl)methyl]thiourea](/img/structure/B1222230.png)

![2-[(3,5-Dimethyl-4-isoxazolyl)methylthio]-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B1222231.png)

![N-[6-[(3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl)oxy]-3-hydroxy-2-methyloxan-4-yl]butanamide](/img/structure/B1222232.png)

![(7-Chloro-1,3a-diaza-4,9-dithia-4H-benzo[f]indene-6-carboxylic acid 2-methyl-8-quinolyl)4,4-dioxide](/img/structure/B1222238.png)

![(Furan-2-yl)[4-(3-phenylallyl)piperazin-1-yl]methanone](/img/structure/B1222242.png)

![1-[(2S,4S)-2-(hydroxymethyl)-1,3-dioxolan-4-yl]-5-iodo-pyrimidine-2,4-dione](/img/structure/B1222246.png)